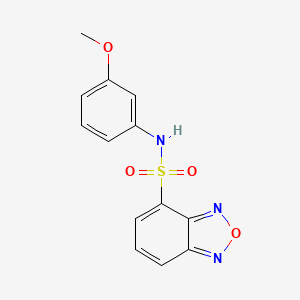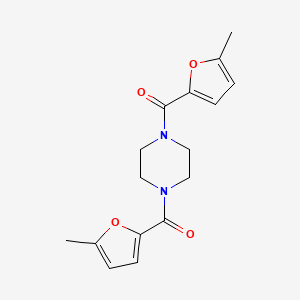
N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms, and a sulfonamide group, which is known for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:
Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of o-nitroaniline derivatives with appropriate reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole intermediate with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the benzoxadiazole core.
Reduction: Reduced forms of the benzoxadiazole or sulfonamide groups.
Substitution: Substituted benzoxadiazole derivatives with new functional groups replacing the sulfonamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core, which can exhibit strong fluorescence.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects can vary depending on its application:
Biological Activity: The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
Fluorescence: The benzoxadiazole core can absorb light and re-emit it at a different wavelength, making it useful as a fluorescent probe in biological imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(3-chlorophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-5-sulfonamide
Uniqueness
N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the specific positioning of the methoxy group on the phenyl ring and the sulfonamide group on the benzoxadiazole core. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H11N3O4S |
|---|---|
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c1-19-10-5-2-4-9(8-10)16-21(17,18)12-7-3-6-11-13(12)15-20-14-11/h2-8,16H,1H3 |
Clé InChI |
QYLHLIGARONIMV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(3,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11120572.png)
![Methyl 4-(4-methoxyphenyl)-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11120574.png)
![2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11120577.png)
![N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B11120590.png)

![2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11120609.png)
![[(5Z)-5-{[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11120610.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120611.png)
![5-(3-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120616.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11120634.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120635.png)
![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11120638.png)
![N,N,4-trimethyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11120652.png)
